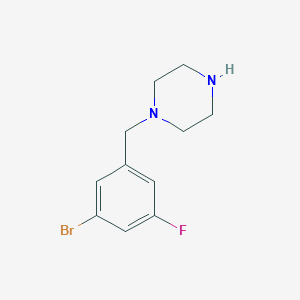
3-(Oxetan-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-yl)benzaldehyde: is an organic compound that has garnered significant interest due to its unique structure and potential applications in various fields of research and industry. The compound features a benzaldehyde moiety attached to an oxetane ring, which is a four-membered cyclic ether. This combination of functional groups imparts distinctive chemical properties to the molecule, making it a valuable subject of study in synthetic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)benzaldehyde typically involves the formation of the oxetane ring followed by its functionalization with a benzaldehyde group. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of benzaldehyde with an alkene to form the oxetane ring . Another approach involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol, which is then further functionalized .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Oxetan-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) can be used for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or phenols can be used in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent.
Major Products:
Oxidation: 3-(Oxetan-3-yl)benzoic acid.
Reduction: 3-(Oxetan-3-yl)benzyl alcohol.
Substitution: Various 3-substituted oxetane derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Oxetan-3-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The oxetane ring is known for its ability to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. Therefore, derivatives of this compound are explored for their potential therapeutic applications .
Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and as intermediates in the synthesis of various fine chemicals .
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-yl)benzaldehyde and its derivatives often involves the interaction of the oxetane ring with biological targets. The strained four-membered ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes or receptors. This interaction can modulate biological pathways, making oxetane-containing compounds valuable in drug discovery .
Comparaison Avec Des Composés Similaires
Oxetan-3-one: Another oxetane derivative used in organic synthesis.
3-(Bromomethyl)oxetan-3-yl methanol: A precursor in the synthesis of various oxetane derivatives.
Oxetanocin A: A natural product with antiviral properties.
Uniqueness: 3-(Oxetan-3-yl)benzaldehyde is unique due to the presence of both an oxetane ring and a benzaldehyde group, which imparts distinctive reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-(oxetan-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-5,10H,6-7H2 |
Clé InChI |
VBBXZJXUNXWVTD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





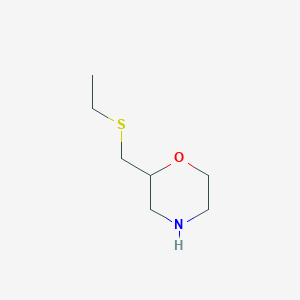
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B13607105.png)
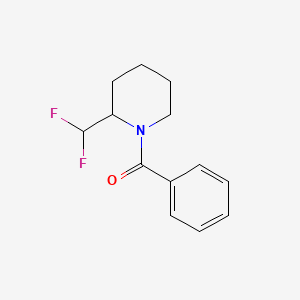
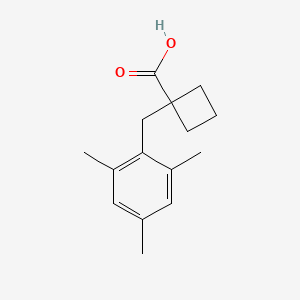
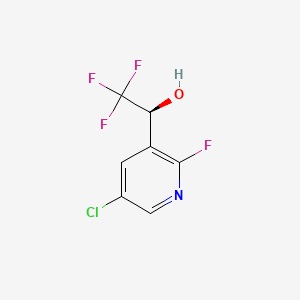
![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)
![N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13607138.png)
